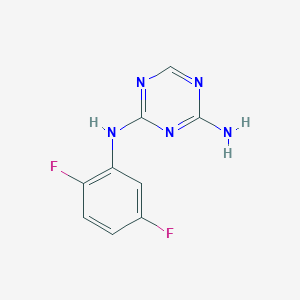![molecular formula C9H7N5O2S B14142563 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound with a unique structure that includes an amino group, a nitroanilino group, a sulfanylidene group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanylidene intermediate. This intermediate is then reacted with a cyanide source to introduce the cyanide group, followed by the addition of an amino group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.
4-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.
2-Amino-4-nitrophenol: Contains an amino and nitro group but lacks the sulfanylidene and cyanide groups.
Uniqueness
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is unique due to the presence of the sulfanylidene and cyanide groups, which confer distinct chemical properties and reactivity. These groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to similar compounds.
特性
分子式 |
C9H7N5O2S |
|---|---|
分子量 |
249.25 g/mol |
IUPAC名 |
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-8(9(11)17)13-12-6-1-3-7(4-2-6)14(15)16/h1-4,12H,(H2,11,17)/b13-8+ |
InChIキー |
NBVIEWBYTDFLHB-MDWZMJQESA-N |
異性体SMILES |
C1=CC(=CC=C1N/N=C(\C#N)/C(=S)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NN=C(C#N)C(=S)N)[N+](=O)[O-] |
溶解性 |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


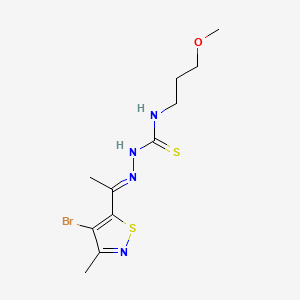
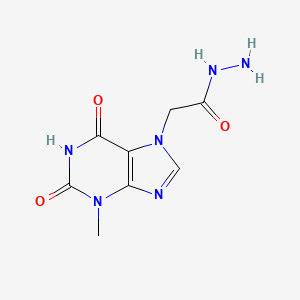
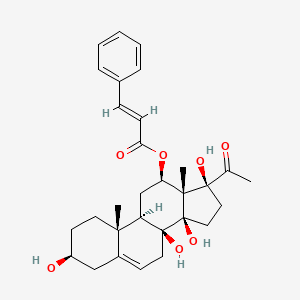
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
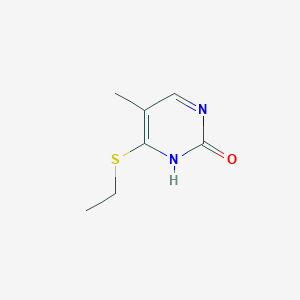
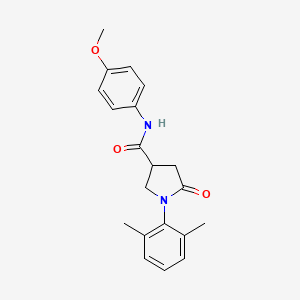
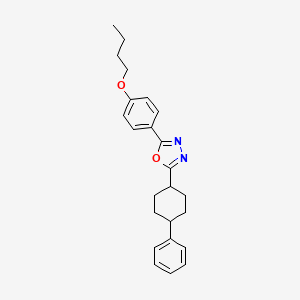
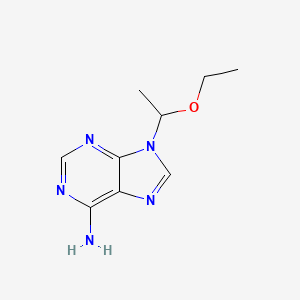
![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
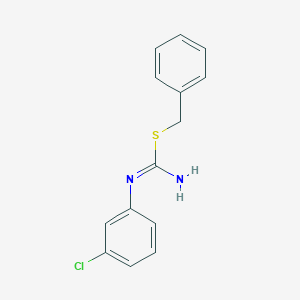
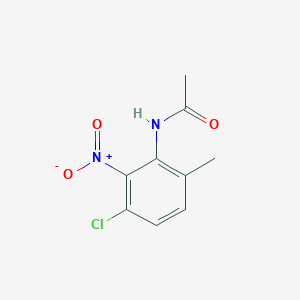
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
